molecular formula C10H8N6O5 B11523933 4-amino-N'-{[(2-nitrophenyl)carbonyl]oxy}-1,2,5-oxadiazole-3-carboximidamide

4-amino-N'-{[(2-nitrophenyl)carbonyl]oxy}-1,2,5-oxadiazole-3-carboximidamide

Cat. No.: B11523933
M. Wt: 292.21 g/mol
InChI Key: CJNLQKDGVJCPLE-UHFFFAOYSA-N
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Description

(E)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO 2-NITROBENZOATE is a complex organic compound characterized by its unique structure, which includes an oxadiazole ring and a nitrobenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO 2-NITROBENZOATE typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, followed by the introduction of the nitrobenzoate group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(E)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO 2-NITROBENZOATE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrobenzoate group, using reagents like sodium methoxide.

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperatures and pH levels, to proceed efficiently. For example, oxidation reactions may need acidic or basic conditions depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce amines or other reduced forms.

Scientific Research Applications

(E)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO 2-NITROBENZOATE has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (E)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO 2-NITROBENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved can vary depending on the biological context and the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (E)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO 2-NITROBENZOATE apart is its unique combination of an oxadiazole ring and a nitrobenzoate group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H8N6O5

Molecular Weight

292.21 g/mol

IUPAC Name

[(E)-[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino] 2-nitrobenzoate

InChI

InChI=1S/C10H8N6O5/c11-8(7-9(12)15-21-13-7)14-20-10(17)5-3-1-2-4-6(5)16(18)19/h1-4H,(H2,11,14)(H2,12,15)

InChI Key

CJNLQKDGVJCPLE-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)O/N=C(\C2=NON=C2N)/N)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C(=O)ON=C(C2=NON=C2N)N)[N+](=O)[O-]

Origin of Product

United States

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